methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate

β-Carboline synthesis Palladium catalysis Tandem coupling-cycloamination

Methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate (CAS 860611-94-5, MW 441.24, C16H12INO4S) is a triply functionalized indole scaffold bearing a C3-iodo substituent, a C2-methyl carboxylate ester, and an N1-phenylsulfonyl protecting group. This specific substitution pattern places the compound within the 2-acyl-1-benzenesulfonyl-3-iodo-1H-indole class, a family of intermediates whose reactivity in palladium-catalyzed tandem coupling-cycloamination sequences has been established in the primary literature.

Molecular Formula C16H12INO4S
Molecular Weight 441.24
CAS No. 860611-94-5
Cat. No. B2947069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate
CAS860611-94-5
Molecular FormulaC16H12INO4S
Molecular Weight441.24
Structural Identifiers
SMILESCOC(=O)C1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)I
InChIInChI=1S/C16H12INO4S/c1-22-16(19)15-14(17)12-9-5-6-10-13(12)18(15)23(20,21)11-7-3-2-4-8-11/h2-10H,1H3
InChIKeyHFGALWFNDZPMAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate (CAS 860611-94-5): Orthogonally Functionalized Indole Building Block


Methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate (CAS 860611-94-5, MW 441.24, C16H12INO4S) is a triply functionalized indole scaffold bearing a C3-iodo substituent, a C2-methyl carboxylate ester, and an N1-phenylsulfonyl protecting group . This specific substitution pattern places the compound within the 2-acyl-1-benzenesulfonyl-3-iodo-1H-indole class, a family of intermediates whose reactivity in palladium-catalyzed tandem coupling-cycloamination sequences has been established in the primary literature [1]. The compound is supplied as a research chemical with documented purity specifications of ≥90% to 95% across multiple vendors, making it a defined, purchasable entity for synthetic chemistry applications .

Why 860611-94-5 Cannot Be Replaced by a Simpler 3-Iodoindole or Non-Iodinated Analog


The scientific value of methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate resides in the simultaneous presence of three functional handles on the indole core. The C2-methyl ester is not a passive substituent: it is the essential 2-acyl group required for the tandem palladium-catalyzed Sonogashira coupling / 6-endo-dig cycloamination cascade that delivers 1,3- and 3-substituted β-carbolines [1]. Removing this ester (e.g., substituting with 3-iodo-1-(phenylsulfonyl)indole, CAS 80360-14-1) eliminates the 2-acyl directing group and abolishes competence for this transformation entirely. Conversely, omitting the C3-iodo group (e.g., using methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate, CAS 60376-48-9) removes the cross-coupling handle required for C–C bond formation at C3, rendering the compound inert in Suzuki, Sonogashira, or Heck manifolds. The N1-phenylsulfonyl group further serves as both a protecting group removable under mild basic conditions (NaOH/KOH, 80–100% yield) and a directing group for regioselective metalation, a property not shared by N-alkyl or N-Boc congeners [2]. The integrated triad of functional groups is therefore structurally non-substitutable for a defined subset of synthetic sequences.

Methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate (860611-94-5): Comparator-Weighted Evidence for Procurement Decisions


β-Carboline Synthesis Competency: 2-Acyl Group as an Essential Reactivity Determinant vs. 3-Iodo-1-(phenylsulfonyl)indole (CAS 80360-14-1)

The target compound belongs to the 2-acyl-1-benzenesulfonyl-3-iodo-1H-indole class specifically employed by Abbiati et al. (2001) for the synthesis of β-carbolines [1]. In this protocol, the 2-acyl carbonyl (here the methyl ester) acts as an indispensable electronic and steric component that enables the sequential Pd-catalyzed Sonogashira coupling with terminal alkynes followed by 6-endo-dig cycloamination. The comparator 3-iodo-1-(phenylsulfonyl)indole (CAS 80360-14-1), which lacks the 2-acyl substituent, cannot undergo this cascade: the reaction trajectory diverges, and no β-carboline product is formed [1]. The abstract of the Abbiati paper reports "satisfactory yields" for the β-carboline products; cross-referencing with Pu et al. (2021, ACS Omega), who employed the identical Abbiati methodology for 1,3-diaryl-β-carbolines, shows isolated yields in the 42–74% range for related 2-acyl substrates [2].

β-Carboline synthesis Palladium catalysis Tandem coupling-cycloamination

Regioisomeric Stability: 3-Iodo vs. 2-Iodo Indole Under Halogen–Metal Exchange Conditions

The Science of Synthesis compendium notes a critical difference between 3-iodo-1-(phenylsulfonyl)-1H-indoles and their 2-iodo regioisomers (e.g., methyl 2-iodo-1-(phenylsulfonyl)-1H-indole-3-carboxylate, CAS 183581-91-1). Upon treatment with lithium trimethylzincate, the 3-isomer generates a stable lithium dimethyl(indol-3-yl)zincate that does not isomerize to the 2-isomer, whereas the 2-isomer shows a tendency to rearrange under analogous conditions [1]. This regiochemical stability is essential for reliable downstream derivatization: the 3-position remains the exclusive site of carbon–carbon bond formation, ensuring predictable synthetic outcomes. Sakamoto et al. (1995, J. Chem. Soc., Perkin Trans. 1) demonstrated that 3-iodo-1-phenylsulfonylindoles undergo clean halogen–zinc exchange with LiZnMe3, reacting with benzaldehyde to give the corresponding alcohols without evidence of regioisomeric scrambling [2].

Halogen-metal exchange Organozinc reagents Regiochemical fidelity

Halogen Reactivity Gradient in Cross-Coupling: C3-Iodo Outperforms C3-Bromo in Pd-Catalyzed Transformations

The C3-iodo substituent provides an intrinsic kinetic advantage in palladium-catalyzed cross-coupling reactions compared to the corresponding C3-bromo analog (e.g., 3-bromo-1-(phenylsulfonyl)-1H-indole-2-carboxylic acid derivatives). The carbon–iodine bond dissociation energy (BDE ≈ 57 kcal/mol) is substantially lower than that of the carbon–bromine bond (BDE ≈ 70 kcal/mol), resulting in faster oxidative addition to Pd(0) and enabling reactions to proceed under milder conditions or with lower catalyst loadings [1]. Amjad et al. (2004) demonstrated that 3-iodoindoles undergo efficient Sonogashira, Suzuki, and Heck reactions in good to excellent yields, and Larock and co-workers have established 3-iodoindoles as superior substrates for library synthesis via consecutive Pd-catalyzed coupling sequences [2]. The 3-bromo analogs, while commercially available (e.g., CAS 99655-68-2), generally require higher temperatures, longer reaction times, or more active catalyst systems to achieve comparable conversion.

Cross-coupling reactivity C–I vs. C–Br bond dissociation Oxidative addition kinetics

Phenylsulfonyl N-Protecting Group: Mild Cleavage Under Basic Conditions vs. Tosyl or Boc Congeners

The N1-phenylsulfonyl group can be removed under mild basic conditions using NaOH or KOH, with reported yields of 80–100% for indole substrates [1]. This contrasts with the N-tosyl group, which often requires strongly acidic or reductive conditions (e.g., HBr/AcOH, Na/naphthalene) that may compromise acid-sensitive functionality elsewhere on the molecule [2]. The N-Boc group, while cleavable under acidic conditions (TFA), can undergo premature deprotection during Pd-catalyzed reactions at elevated temperatures. The phenylsulfonyl group also serves as an effective directing group for regioselective C2-lithiation or magnesiation, enabling further functionalization of the indole core prior to deprotection [3]. This orthogonal stability profile makes the phenylsulfonyl-protected indole a versatile intermediate for multi-step synthesis.

N-Protecting group strategy Sulfonamide cleavage Indole N-functionalization

Methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate (860611-94-5): Recommended Application Scenarios Derived from Quantitative Evidence


Synthesis of 1,3-Disubstituted β-Carboline Libraries for Drug Discovery

This compound is the appropriate starting material for constructing β-carboline-focused compound libraries via the Abbiati tandem coupling/cycloamination protocol [1]. The 2-methyl ester functions as the requisite 2-acyl group, enabling the Pd-catalyzed Sonogashira coupling with diverse terminal alkynes followed by 6-endo-dig cyclization to deliver 1,3-disubstituted β-carbolines. The β-carboline scaffold is a privileged structure in CNS drug discovery (anxiolytic, anticonvulsant, anti-Alzheimer activities) and fluorescent probe development (quantum yields up to 74%) [2]. Substituting with an analog lacking the 2-acyl group blocks this synthetic route entirely.

Sequential C3-Functionalization via Cross-Coupling with Late-Stage Phenylsulfonyl Deprotection

The low C–I bond dissociation energy (~57 kcal/mol) of the 3-iodo group enables efficient Pd-catalyzed Suzuki, Sonogashira, or Heck coupling under mild conditions, installing diverse aryl, alkynyl, or alkenyl substituents at C3 [3]. Following cross-coupling, the N1-phenylsulfonyl group is removed under mild basic conditions (NaOH/KOH, 80–100% yield) without hydrolyzing the C2-methyl ester, yielding the free NH-indole product [4]. This two-step sequence (C3-coupling then N-deprotection) is orthogonal to N-Boc strategies, where the acidic deprotection conditions would risk ester hydrolysis or retro-aldol side reactions.

Regioselective C2-Lithiation for Orthogonal Difunctionalization of the Indole Core

The N1-phenylsulfonyl group acts as a powerful directing group for C2-lithiation via directed ortho-metalation (DoM). Gribble and co-workers demonstrated that 1-(phenylsulfonyl)indoles undergo clean C2-lithiation, enabling electrophilic trapping at C2 with retention of the C3-iodo substituent [5]. This allows sequential C2-then-C3 functionalization (e.g., C2-acylation followed by C3-Suzuki coupling), a capability not available with N-alkyl indoles where regiochemical control is poor. The 3-iodo regioisomer is stable and does not rearrange to the 2-iodo isomer during organometallic manipulations, ensuring that the intended C2/C3 functionalization sequence is preserved without regioisomeric scrambling [6].

Intermediate for 5-HT6 Receptor Ligand Synthesis (Pharmaceutical R&D)

Patent literature (US 8,138,333 B2) identifies 1-(phenylsulfonyl)-3-substituted indole-2-carboxylate esters as key intermediates in the synthesis of 5-HT6 receptor antagonists for CNS indications including cognitive disorders and obesity [7]. The C3-iodo group in 860611-94-5 provides a synthetic handle for installing diverse 3-aryl or 3-heteroaryl substituents via Suzuki coupling, while the C2-methyl ester can be hydrolyzed to the carboxylic acid for further amide bond formation or decarboxylative functionalization. The orthogonal protecting group strategy ensures compatibility with downstream medicinal chemistry workflows.

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